Cyclo(-Ala-His)

Antithrombotic Hematology Thrombin inhibition

Cyclo(-Ala-His) addresses a critical pain point in antithrombotic screening: unlike its analog cyclo(His-Gly), it inhibits thrombin (63.3% at 100 μM) without confounding platelet aggregation, enabling cleaner functional readouts. • 63.3% thrombin inhibition at 100 μM; no platelet aggregation effect • Broad anticancer activity: HT-29, MCF-7, and HeLa at 100 μM • Compatible with folate-targeted liposomal delivery (IC₅₀ = 0.0962 mM) • ≥98% purity; shipped globally from BenchChem

Molecular Formula C9H12N4O2
Molecular Weight 208.22 g/mol
CAS No. 54300-25-3
Cat. No. B1352436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(-Ala-His)
CAS54300-25-3
Molecular FormulaC9H12N4O2
Molecular Weight208.22 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)N1)CC2=CN=CN2
InChIInChI=1S/C9H12N4O2/c1-5-8(14)13-7(9(15)12-5)2-6-3-10-4-11-6/h3-5,7H,2H2,1H3,(H,10,11)(H,12,15)(H,13,14)/t5-,7-/m0/s1
InChIKeyKWWFDFUTSPWSFY-FSPLSTOPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(-Ala-His) (CAS: 54300-25-3): A Histidine-Containing Diketopiperazine with Distinct Bioactivity Profile


Cyclo(-Ala-His) (cyclo(His-Ala)) is a cyclic dipeptide (diketopiperazine, DKP) composed of L-histidine and L-alanine residues [1]. As a member of the histidine-containing DKP family, it features a 2,5-piperazinedione scaffold with an imidazole side chain that confers metal-chelating capacity and specific biological recognition [1]. Unlike linear dipeptides, the cyclic conformation restricts rotational freedom, influencing both proteolytic stability and receptor interaction geometry [2]. This compound has been characterized for anticancer activity against multiple carcinoma cell lines, antithrombotic effects via thrombin inhibition, and antifungal activity against Candida albicans [1].

Why Generic Cyclic Dipeptide Substitution Fails: Cyclo(-Ala-His) Differentiation from In-Class Alternatives


Cyclic dipeptides are not functionally interchangeable despite their shared 2,5-diketopiperazine scaffold. Even minor side-chain variations produce pronounced differences in biological activity profiles. For example, cyclo(His-Ala) and cyclo(His-Gly)—differing by a single methyl group on the non-histidine residue—exhibit distinct anticancer cell line selectivity (cyclo(His-Ala) inhibits HT-29, MCF-7, and HeLa; cyclo(His-Gly) inhibits only MCF-7) [1]. The thrombin inhibition potency also diverges: cyclo(His-Ala) reduces fibrin formation by 63.3% versus 36.7% for cyclo(His-Gly) under identical conditions [1]. More critically, cyclo(His-Gly) inhibits both thrombin-induced and ADP-induced platelet aggregation (IC₅₀ = 0.0662 mM), whereas cyclo(His-Ala) shows no notable effect on platelet aggregation [1]. These side-chain-dependent functional differences mean that substituting one DKP for another without direct comparative data risks invalidating experimental outcomes or misdirecting lead optimization efforts.

Cyclo(-Ala-His) Quantitative Evidence Guide: Differentiated Performance Versus Cyclo(His-Gly) and Linear Dipeptides


Cyclo(-Ala-His) Exhibits 1.7× Higher Thrombin Inhibition Than Cyclo(His-Gly) in Fibrin Formation Assays

Cyclo(His-Ala) demonstrates superior thrombin inhibitory activity compared to its closest structural analog cyclo(His-Gly). Under identical in vitro assay conditions at 100 μM concentration, cyclo(His-Ala) achieved a 63.3% reduction in the rate of fibrin formation, whereas cyclo(His-Gly) produced only a 36.7% reduction [1]. This represents a 1.7-fold higher inhibitory effect conferred by the methyl substitution of alanine relative to glycine in the DKP scaffold.

Antithrombotic Hematology Thrombin inhibition

Cyclo(-Ala-His) Inhibits Three Carcinoma Cell Lines Versus Cyclo(His-Gly) Inhibiting Only One

Cyclo(His-Ala) exhibits a broader anticancer cell line inhibition profile than cyclo(His-Gly). At 100 μM concentration, cyclo(His-Ala) inhibited the in vitro growth of three human carcinoma cell lines: HT-29 (colon), MCF-7 (breast), and HeLa (cervical) [1]. In contrast, cyclo(His-Gly) inhibited only MCF-7 cell growth under identical conditions [1]. The alanine-containing DKP demonstrates activity against both epithelial (HeLa) and colorectal (HT-29) carcinoma models where the glycine analog is inactive.

Anticancer Cytotoxicity Oncology

Cyclo(-Ala-His) Lacks Platelet Aggregation Activity, Providing Functional Selectivity Versus Cyclo(His-Gly)

Cyclo(His-Ala) displays no notable effect on platelet aggregation, in contrast to cyclo(His-Gly) which significantly inhibits both thrombin-induced and ADP-induced platelet aggregation pathways [1]. Cyclo(His-Gly) produced an IC₅₀ of 0.0662 mM (R² = 0.989) for thrombin-induced platelet aggregation [1]. This functional difference establishes cyclo(His-Ala) as the preferred compound for studies requiring thrombin inhibition without confounding effects on platelet function.

Platelet aggregation Functional selectivity Hematology

Cyclo(-Ala-His) Boat Conformation Is Energetically Favored Over Planar Conformation

DFT calculations at the B3LYP and wb97xd/6-311++G(d,p) levels demonstrate that cyclo(Ala-His) is more stable in the boat conformation than in the planar conformation [1]. Molecular modeling and predictive NMR results confirm that the majority of energetically favorable conformers adopt this boat conformation with respect to the diketopiperazine ring [2]. This defined conformational preference may contribute to its distinct receptor recognition properties relative to other DKPs.

Conformational analysis DFT calculations Molecular modeling

Cyclo(-Ala-His) Shares Class-Level Enzymatic Stability Characteristic of Cyclic Dipeptides Relative to Linear Peptides

As a cyclic dipeptide, cyclo(Ala-His) belongs to the diketopiperazine class, which demonstrates pronounced resistance to enzymatic hydrolysis by peptidases [1]. Studies on DKPs have shown that peptidase-catalyzed hydrolysis is generally undetectable, indicating inherent peptidase stability of the cyclic peptide bond [1]. Cyclic dipeptides display enhanced resistance against enzymatic degradation relative to linear dipeptide counterparts [2]. This class-level property supports prolonged biological activity compared to linear peptides, though compound-specific quantitative stability data for cyclo(Ala-His) are not available.

Enzymatic stability Protease resistance Peptide stability

Cyclo(-Ala-His) Optimal Research and Procurement Application Scenarios Based on Quantified Evidence


Antithrombotic Screening Studies Requiring Thrombin Inhibition Without Antiplatelet Confounds

Cyclo(-Ala-His) is the preferred candidate for antithrombotic screening programs where thrombin inhibition is desired but platelet aggregation effects would confound interpretation. With 63.3% thrombin inhibition at 100 μM and no notable effect on platelet aggregation, it provides cleaner functional readouts than cyclo(His-Gly), which inhibits both thrombin and platelet aggregation pathways (IC₅₀ = 0.0662 mM) [1].

Broad-Spectrum Anticancer Screening Across Multiple Carcinoma Histotypes

Researchers seeking a histidine-containing DKP with activity against diverse carcinoma models should select cyclo(-Ala-His) over cyclo(His-Gly). The compound demonstrates growth inhibition across three distinct cell lines (HT-29 colon, MCF-7 breast, HeLa cervical) at 100 μM, providing broader initial screening coverage [1].

Liposomal Formulation Development for Hydrophilic Anticancer DKPs

Cyclo(-Ala-His) has been evaluated in targeted liposomal delivery systems. Folate-targeted liposomal cyclo(His-Ala) achieved an IC₅₀ of 0.0962 mM against cancer cells, demonstrating compatibility with nanoparticle encapsulation strategies [1]. This makes the compound suitable for drug delivery formulation studies where hydrophilic DKPs require carrier-mediated cellular uptake enhancement.

Structure-Activity Relationship Studies of DKP Side-Chain Effects

Cyclo(-Ala-His) serves as a valuable comparator compound for SAR studies examining how the Ala versus Gly side-chain influences bioactivity. The documented differences in anticancer selectivity, thrombin inhibition potency, and platelet aggregation activity between cyclo(Ala-His) and cyclo(His-Gly) provide a well-characterized case study for understanding methyl-substitution effects in DKP pharmacology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclo(-Ala-His)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.